2-Aminobutyl 3-pyridinecarboxylate dihydrochloride
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Overview
Description
2-Aminobutyl 3-pyridinecarboxylate dihydrochloride is a chemical compound with the molecular formula C10H14N2O2.2ClH. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used in research due to its unique chemical properties and potential therapeutic benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminobutyl 3-pyridinecarboxylate dihydrochloride typically involves the esterification of 3-pyridinecarboxylic acid with 2-aminobutanol. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The resulting ester is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Aminobutyl 3-pyridinecarboxylate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
2-Aminobutyl 3-pyridinecarboxylate dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2-Aminobutyl 3-pyridinecarboxylate dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or research outcomes .
Comparison with Similar Compounds
Similar Compounds
- 2-Aminobutyl 4-pyridinecarboxylate dihydrochloride
- 2-Aminobutyl 2-pyridinecarboxylate dihydrochloride
- 2-Aminobutyl nicotinate dihydrochloride
Uniqueness
2-Aminobutyl 3-pyridinecarboxylate dihydrochloride is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it particularly valuable in research applications where precise molecular interactions are required .
Properties
CAS No. |
89054-79-5 |
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Molecular Formula |
C10H16Cl2N2O2 |
Molecular Weight |
267.15 g/mol |
IUPAC Name |
2-aminobutyl pyridine-3-carboxylate;dihydrochloride |
InChI |
InChI=1S/C10H14N2O2.2ClH/c1-2-9(11)7-14-10(13)8-4-3-5-12-6-8;;/h3-6,9H,2,7,11H2,1H3;2*1H |
InChI Key |
SJDBHUAOTHVRLK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC(=O)C1=CN=CC=C1)N.Cl.Cl |
Origin of Product |
United States |
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